![molecular formula C15H20N2O3S B2510258 (E)-methyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate CAS No. 1235687-96-3](/img/structure/B2510258.png)
(E)-methyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods and steps used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reactions .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, polarity, reactivity, and stability .Scientific Research Applications
Synthesis and Evaluation of Ligands for D2-like Receptors
Studies on arylcycloalkylamines, including (E)-methyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate, have highlighted the importance of arylalkyl substituents in enhancing the potency and selectivity of binding affinity at D2-like receptors. These compounds, through their composite structure, exhibit selectivity and potency, indicating potential applications in antipsychotic agents (Sikazwe et al., 2009).
Acrylamide: Industry Perspective and Safety
Although not directly mentioning (E)-methyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate, research into acrylamide's applications in industrial settings provides context for the safety and regulatory considerations of chemicals within the same class. Acrylamide is used across various industries, including polymer production, with ongoing research into minimizing its formation due to potential health risks (Taeymans et al., 2004).
Neurotoxicity and Toxicity Studies
A body of research focuses on the neurotoxicity and general toxicity of compounds related to (E)-methyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate. These studies are crucial for understanding the safety profile of new chemical entities and their derivatives in pharmaceutical development. For instance, research on the neurotoxicity of acrylamide highlights the importance of assessing the potential neurotoxic effects of related compounds (Pennisi et al., 2013).
Anticarcinogenicity and Toxicity of Organotin(IV) Complexes
Research into the anticarcinogenicity and toxicity of organotin(IV) complexes, including those derived from acrylates and similar compounds, underscores the potential of (E)-methyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate derivatives in cancer treatment. The effectiveness of these compounds is influenced by the stability of ligand-Sn bonds and the lipophilicity conferred by organotin moieties (Ali et al., 2018).
Dietary Acrylamide: Formation, Mitigation, and Risk Assessment
Understanding the formation, mitigation, and risk assessment of acrylamide in food products is indirectly relevant to the study of (E)-methyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate, as it provides insights into the safety, regulatory, and public health implications of related chemicals. This knowledge is crucial for the development of safe and effective pharmaceuticals (Pedreschi et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-20-15(19)17-8-6-12(7-9-17)11-16-14(18)5-4-13-3-2-10-21-13/h2-5,10,12H,6-9,11H2,1H3,(H,16,18)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMFBZNZOIGFQQ-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate |
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